REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][CH:12]([CH3:14])[CH3:13])[C:5](O)=[O:6].C(Cl)(=O)C([Cl:18])=O>CN(C=O)C.ClCCl>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][CH:12]([CH3:14])[CH3:13])[C:5]([Cl:18])=[O:6]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)O)C=CC1OC(C)C
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Name
|
|
Quantity
|
1.88 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
1.4 μL
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil which
|
Type
|
CUSTOM
|
Details
|
crystallised
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in DCM
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=O)Cl)C=CC1OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |